molecular formula C19H27N3O B2524437 N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide CAS No. 1333824-45-5

N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide

Cat. No. B2524437
M. Wt: 313.445
InChI Key: SROABQGCSYRLFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide, also known as CPP-ACP, is a synthetic peptide that has gained much attention in the scientific community due to its potential applications in various fields. CPP-ACP is a non-toxic and biocompatible compound that has been shown to have a wide range of biochemical and physiological effects.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide has been extensively studied for its potential applications in various fields. One of the most significant applications of N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide is in the field of dentistry, where it is used as a remineralizing agent for the treatment of dental caries. N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide has been shown to enhance the remineralization of tooth enamel by promoting the deposition of calcium and phosphate ions.
In addition to its dental applications, N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide has also been studied for its potential use in drug delivery and gene therapy. N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide has been shown to enhance the cellular uptake of various drugs and genes, making it a promising candidate for the development of novel drug delivery systems.

Mechanism Of Action

The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide is not fully understood, but it is believed to involve the formation of complexes between N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide and calcium and phosphate ions. These complexes are thought to enhance the remineralization of tooth enamel by promoting the deposition of calcium and phosphate ions.

Biochemical And Physiological Effects

N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide has been shown to have a wide range of biochemical and physiological effects. In addition to its remineralizing properties, N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide has been shown to have antimicrobial properties, making it a potential candidate for the treatment of dental caries and other infectious diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide is its non-toxic and biocompatible nature, which makes it an ideal candidate for use in various lab experiments. However, the synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide is a complex process that requires specialized equipment and expertise, which can be a limitation for some researchers.

Future Directions

There are many potential future directions for research involving N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide. One potential direction is the development of novel drug delivery systems using N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide. Another potential direction is the use of N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide in gene therapy to enhance the cellular uptake of therapeutic genes. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide and its potential applications in various fields.
Conclusion:
N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide is a synthetic peptide that has gained much attention in the scientific community due to its potential applications in various fields. N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide has been extensively studied for its potential use in dental applications, drug delivery, and gene therapy. The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide is not fully understood, but it is believed to involve the formation of complexes between N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide and calcium and phosphate ions. N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide has been shown to have a wide range of biochemical and physiological effects, and its non-toxic and biocompatible nature makes it an ideal candidate for use in various lab experiments.

Synthesis Methods

N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide is synthesized through a series of chemical reactions that involve the coupling of two amino acids, namely, 3-phenylpyrrolidine and 1-cyano-1,2-dimethylpropylamine. The resulting compound is then further reacted with propanoic acid to form the final product, N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide. The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide is a complex process that requires specialized equipment and expertise.

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(3-phenylpyrrolidin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O/c1-14(2)19(4,13-20)21-18(23)15(3)22-11-10-17(12-22)16-8-6-5-7-9-16/h5-9,14-15,17H,10-12H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROABQGCSYRLFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)C(C)N1CCC(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide

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